molecular formula C18H19NO2S2 B1343824 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide CAS No. 220191-36-6

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Cat. No.: B1343824
CAS No.: 220191-36-6
M. Wt: 345.5 g/mol
InChI Key: OHZCQTZIDIVCPI-UHFFFAOYSA-N
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Description

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is an organic compound with the molecular formula C18H19NO2S2. It is a derivative of maleimide, featuring two 2,4,5-trimethyl-3-thienyl groups attached to the maleimide core. This compound is known for its unique photochromic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4,5-trimethyl-3-thiophene, which is then subjected to bromination to form 2,4,5-trimethyl-3-bromothiophene.

    Coupling Reaction: The brominated thiophene derivative is then coupled with maleimide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the maleimide group to a succinimide derivative.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Succinimide derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide has several scientific research applications, including:

    Photochromic Materials: Due to its photochromic properties, it is used in the development of light-sensitive materials for optical data storage and photo-switchable devices.

    Organic Electronics: The compound is utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Biological Studies: It is used as a probe in biological studies to investigate protein-ligand interactions and other biochemical processes.

    Chemical Sensors: The compound is employed in the fabrication of chemical sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide involves its photochromic behavior. Upon exposure to light, the compound undergoes a reversible structural change between its open and closed forms. This photoisomerization process is driven by the absorption of photons, leading to changes in the electronic structure and optical properties of the compound. The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the thiophene rings and the maleimide core.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride: Similar in structure but with an anhydride group instead of the maleimide group.

    2,3-Bis(2,4,5-trimethyl-3-thienyl)succinimide: A reduced form of the maleimide derivative.

    2,3-Bis(2,4,5-trimethyl-3-thienyl)fumarate: Contains a fumarate group instead of the maleimide group.

Uniqueness

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is unique due to its specific combination of photochromic properties and electronic characteristics. The presence of the maleimide group enhances its reactivity and allows for versatile chemical modifications, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZCQTZIDIVCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621648
Record name 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220191-36-6
Record name 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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